CTPS can act as a precursor to introduce the tripropylsilyl group ((C3H7)3Si) into organic molecules. This functional group can be useful in organic synthesis for several reasons:
Minoru Izumi, Chlorotrimethylsilane as a mild and effective source of acid catalyst in reductive benzylation ScienceDirect
CTPS can be used as a derivatization reagent to convert certain functional groups in organic molecules into volatile derivatives suitable for analysis by techniques like gas chromatography (GC). For instance, acylglycerides (fats and oils) can be transformed into tripropylsilyl esters using CTPS. These volatile esters can then be easily separated and analyzed by GC, providing a valuable tool for the quantitative analysis of lipids in various samples [2].
ResearchGate - Chlorotrimethylsilane, a reagent for the direct quantitative analysis of fats and oils present in vegetable and meat samples ResearchGate:
Chlorotripropylsilane is an organosilicon compound with the chemical formula C₉H₂₁ClSi. It is characterized by a silicon atom bonded to three propyl groups and one chlorine atom. This compound is notable for its unique structure, which combines the properties of both silicon and organic groups, making it valuable in various chemical applications. Chlorotripropylsilane typically appears as a colorless liquid with a boiling point of approximately 199-201 °C and a density of 0.882 g/cm³ .
Chlorotripropylsilane is a hazardous compound. It is classified as a skin irritant and can react violently with water, releasing flammable and corrosive hydrogen chloride gas [].
Chlorotripropylsilane can be synthesized through several methods:
Chlorotripropylsilane has diverse applications across various fields:
Interaction studies involving chlorotripropylsilane primarily focus on its reactivity with various nucleophiles and electrophiles. The hydrolysis reaction produces silanol, which can further react with other compounds, demonstrating its potential utility in synthesizing siloxanes and other organosilicon materials. Additionally, studies on its interactions with biological systems indicate that it may cause cellular damage due to its reactive nature .
Chlorotripropylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Trimethylchlorosilane | C₄H₉ClSi | Contains three methyl groups; more volatile. |
Triethylchlorosilane | C₇H₁₅ClSi | Contains ethyl groups; less sterically hindered. |
Trichlorosilane | SiCl₄ | Fully chlorinated; lacks organic substituents. |
Chlorotripropylsilane stands out due to its combination of three propyl groups, which provides unique physical and chemical properties compared to other similar compounds that feature smaller alkyl groups or are fully chlorinated .
Corrosive;Irritant